molecular formula C16H16N2O4 B3967712 2-(2,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

2-(2,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No. B3967712
M. Wt: 300.31 g/mol
InChI Key: CVSBXZHUPWYUBL-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the N-aryl-2,5-dimethylphenoxyacetamide family of compounds, which are known to exhibit various biological activities.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a potential treatment for cancer.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound may help to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cyclooxygenase enzymes, the reduction of inflammation, pain, and fever, and the potential to act as a diagnostic tool for Alzheimer's disease and a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has several advantages as a chemical compound for lab experiments, including its stability, ease of synthesis, and potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(2,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, including further investigation of its potential applications in medicinal chemistry, agriculture, and material science. Additionally, future research could focus on understanding the mechanism of action of this compound and developing new derivatives of the compound with improved properties and reduced toxicity.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, and has potential applications as a diagnostic tool for Alzheimer's disease and a potential treatment for cancer. However, further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives of the compound with improved properties and reduced toxicity.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-7-8-12(2)15(9-11)22-10-16(19)17-13-5-3-4-6-14(13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBXZHUPWYUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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